molecular formula C11H16N2O3 B13060689 2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine

2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine

Cat. No.: B13060689
M. Wt: 224.26 g/mol
InChI Key: VOSOAWJZRRHGRC-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-methyl-5-methoxyphenol to introduce the nitro group, followed by the protection of the hydroxyl group. Subsequent steps involve the formation of the amine moiety through reductive amination or other suitable methods. The reaction conditions often require the use of strong acids, bases, and reducing agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted phenethylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-Methoxy-2-methyl-4-nitrophenyl)propan-2-amine include:

Uniqueness

The presence of the methoxy, methyl, and nitro groups on the phenyl ring, along with the propan-2-amine moiety, makes this compound a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-4-nitrophenyl)propan-2-amine

InChI

InChI=1S/C11H16N2O3/c1-7-5-9(13(14)15)10(16-4)6-8(7)11(2,3)12/h5-6H,12H2,1-4H3

InChI Key

VOSOAWJZRRHGRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)(C)N)OC)[N+](=O)[O-]

Origin of Product

United States

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